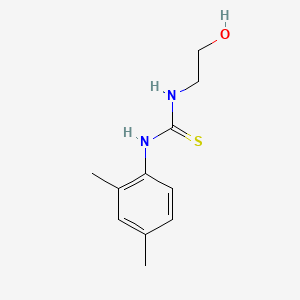

1-(2,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-3-(2-hydroxyethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-8-3-4-10(9(2)7-8)13-11(15)12-5-6-14/h3-4,7,14H,5-6H2,1-2H3,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXUWVKXOYGADQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=S)NCCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365261 | |

| Record name | 1-(2,4-dimethylphenyl)-3-(2-hydroxyethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52266-55-4 | |

| Record name | 1-(2,4-dimethylphenyl)-3-(2-hydroxyethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-HYDROXYETHYL)-3-(2,4-XYLYL)-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Thiourea (B124793) Formation

The formation of N,N'-disubstituted thioureas can be achieved through several established synthetic methodologies. These routes offer flexibility in terms of substrate scope and reaction conditions.

The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. ijacskros.com This reaction is typically efficient and proceeds under mild conditions, making it a preferred route for accessing a wide array of thiourea derivatives. nih.gov The isothiocyanate, characterized by the -N=C=S functional group, acts as an electrophile, while the amine serves as the nucleophile. The reaction involves the nucleophilic addition of the amine's nitrogen atom to the central carbon atom of the isothiocyanate.

Isothiocyanates themselves can be synthesized from primary amines using various reagents, including the toxic thiophosgene (B130339) or by desulfurization of dithiocarbamate (B8719985) salts formed from the reaction of amines with carbon disulfide. ijacskros.comnih.gov More recent and milder methods for isothiocyanate synthesis have also been developed. ijacskros.com

While the isothiocyanate-amine condensation is common, several alternative methods for the synthesis of N,N'-disubstituted thioureas have been developed to circumvent the use of potentially hazardous isothiocyanates or to accommodate specific substrate requirements.

One notable approach involves the reaction of amines with carbon disulfide. nih.gov This can lead to the formation of a dithiocarbamate salt, which can then be desulfurized in situ to generate an isothiocyanate that reacts with another amine molecule. nih.gov Alternatively, symmetrical N,N'-disubstituted thioureas can be synthesized directly from primary amines and carbon disulfide in water, offering a greener synthetic route. scribd.com

Another method utilizes phenyl chlorothionoformate, which reacts with an amine to form a thiocarbamate intermediate. This intermediate can then be reacted with a second amine to yield the desired unsymmetrical N,N'-disubstituted thiourea. researchgate.net Additionally, N,N'-di-Boc-substituted thiourea has been employed as a thioacylating agent, reacting with amines under mild conditions to produce disubstituted thioureas in excellent yields. archive.org

| Synthetic Method | Key Reagents | Advantages |

| Isothiocyanate-Amine Condensation | Isothiocyanate, Amine | High efficiency, mild conditions |

| Carbon Disulfide Method | Amine, Carbon Disulfide | Avoids pre-formed isothiocyanates |

| Phenyl Chlorothionoformate | Phenyl Chlorothionoformate, Amines | Good for unsymmetrical thioureas |

| N,N'-di-Boc-Thiourea | N,N'-di-Boc-substituted thiourea, Amine | Mild conditions, high yields |

Specific Synthesis of 1-(2,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea

The synthesis of the title compound, this compound, can be strategically designed based on the established principles of thiourea formation.

The logical precursors for the synthesis of this compound via the isothiocyanate-amine condensation route are 2,4-dimethylphenyl isothiocyanate and 2-aminoethanol (ethanolamine).

2,4-Dimethylphenyl isothiocyanate : This precursor can be synthesized from 2,4-dimethylaniline (B123086). The aniline (B41778) derivative can be reacted with thiophosgene or a less hazardous equivalent to generate the corresponding isothiocyanate.

2-Aminoethanol : This is a commercially available primary amine containing a hydroxyl group. The primary amine functionality is highly nucleophilic and will readily react with the electrophilic carbon of the isothiocyanate. The hydroxyl group is generally less reactive under these conditions and remains intact.

The key reaction involves the nucleophilic attack of the amino group of 2-aminoethanol on the central carbon atom of the isothiocyanate group of 2,4-dimethylphenyl isothiocyanate.

To achieve a high yield of this compound, optimization of the reaction conditions is crucial. Key parameters to consider include the choice of solvent, reaction temperature, and reaction time.

A polar aprotic solvent such as acetone (B3395972), acetonitrile, or tetrahydrofuran (B95107) is typically suitable for this type of condensation reaction. The reaction is often carried out at room temperature, although gentle heating may be employed to increase the reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product can be isolated by precipitation upon addition of a non-polar solvent or by evaporation of the solvent followed by recrystallization or column chromatography to obtain the pure product.

For a related compound, 3-acetyl-1-(2,4-dimethylphenyl)thiourea, the synthesis involved refluxing a mixture of acetyl chloride and ammonium (B1175870) thiocyanate (B1210189) in acetone to form an in-situ acyl isothiocyanate, which was then reacted with 2,4-dimethylaniline. nih.gov This suggests that an analogous one-pot approach could be explored for the synthesis of the title compound.

| Parameter | Condition | Rationale |

| Solvent | Acetone, Acetonitrile, THF | Good solubility for reactants |

| Temperature | Room Temperature to Reflux | Balances reaction rate and stability |

| Reaction Time | Monitored by TLC | Ensures reaction completion |

| Work-up | Precipitation/Recrystallization | Purification of the final product |

Derivatization and Functionalization Strategies of the Parent Compound

The parent compound, this compound, possesses several reactive sites that can be targeted for derivatization and functionalization to create new analogues with potentially altered properties.

The thiourea moiety itself can be a precursor for the synthesis of other functional groups. For instance, thioureas can be converted to guanidines by reaction with amines in the presence of a desulfurizing agent like mercuric chloride. semanticscholar.org

The hydroxyl group of the 2-hydroxyethyl substituent offers a prime site for functionalization. It can undergo a variety of reactions common to alcohols, such as:

Esterification : Reaction with acyl chlorides or carboxylic anhydrides to introduce an ester functionality.

Etherification : Reaction with alkyl halides under basic conditions to form ethers.

Oxidation : Oxidation of the primary alcohol to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Furthermore, the N-H protons of the thiourea can be deprotonated with a strong base and subsequently alkylated or acylated. The synthesis of 3-acetyl-1-(2,4-dimethylphenyl)thiourea is an example of N-acylation. nih.gov These derivatization strategies allow for the systematic modification of the parent compound to explore structure-activity relationships.

Chemical Modifications of the Hydroxyl Moiety

The primary alcohol of the 2-hydroxyethyl group in this compound serves as a key site for chemical derivatization through reactions such as esterification, etherification, and oxidation.

Esterification: The hydroxyl group can be readily converted to an ester. A common method for this transformation is acylation using an acid chloride or anhydride (B1165640) in the presence of a base. For instance, reaction with acetyl chloride in a suitable solvent like acetone can yield the corresponding acetate (B1210297) ester. This type of reaction is analogous to the synthesis of N-acyl thiourea derivatives where an amine reacts with an in situ generated isothiocyanate from an acid chloride and a thiocyanate salt. nih.gov

Etherification: The formation of an ether linkage from the hydroxyl group can be achieved through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For this to be effective, a primary alkyl halide is preferred to minimize competing elimination reactions. wikipedia.orgmasterorganicchemistry.comyoutube.comchem-station.com

Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used for the selective oxidation to an aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) in acidic or alkaline conditions, will further oxidize the alcohol to a carboxylic acid. libretexts.orgchemguide.co.uk

Table 1: Examples of Chemical Modifications of the Hydroxyl Moiety

| Transformation | Reagents and Conditions | Product |

| Esterification | Acetic anhydride, pyridine, room temperature | 1-(2,4-Dimethylphenyl)-3-(2-acetoxyethyl)thiourea |

| Etherification | 1. Sodium hydride (NaH), THF; 2. Methyl iodide (CH₃I) | 1-(2,4-Dimethylphenyl)-3-(2-methoxyethyl)thiourea |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC), dichloromethane (B109758) (CH₂Cl₂) | 1-(2,4-Dimethylphenyl)-3-(2-oxoethyl)thiourea |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄), NaOH, H₂O, heat | [3-(2,4-Dimethylphenyl)thioureido]acetic acid |

Transformations Involving the Thiourea Linkage

The thiourea functional group is a reactive center that can undergo several important chemical transformations, including cyclization, desulfurization, and reactions with various electrophiles.

Cyclization: The presence of the N-(2-hydroxyethyl) substituent provides a strategic opportunity for intramolecular cyclization reactions. For example, treatment with a dehydrating agent can facilitate the formation of a 2-amino-2-thiazoline (B132724) ring system. Reagents such as 1,3-dicyclohexylcarbodiimide (DCC) have been used for the solid-phase synthesis of 2-amino-2-thiazolines from N-(2-hydroxyethyl)thioureas. researchgate.net Acid-catalyzed cyclization is another common method to achieve this transformation. beilstein-journals.org

Desulfurization: The thiocarbonyl group (C=S) of the thiourea can be converted to a carbonyl group (C=O), thus transforming the thiourea into its corresponding urea (B33335) derivative. This oxidative desulfurization can be achieved using various oxidizing agents. Hydrogen peroxide is a common and environmentally friendly reagent for this purpose, often proceeding at room temperature. tandfonline.comtandfonline.com The reaction with hydrogen peroxide can proceed through a thiourea dioxide intermediate. p2infohouse.org Other reagents like diacetoxyiodobenzene (B1259982) have also been employed for the desulfurization of arylthioureas. Furthermore, desulfurization in the presence of an amine can lead to the formation of guanidine (B92328) derivatives. nih.gov

Reactions with Electrophiles: The sulfur atom of the thiourea linkage is nucleophilic and can react with electrophiles. For instance, reaction with carbodiimides can lead to the formation of cross-linked products or other adducts. libretexts.orgresearchgate.net

Table 2: Examples of Transformations Involving the Thiourea Linkage

| Transformation | Reagents and Conditions | Product |

| Cyclization | 1,3-Dicyclohexylcarbodiimide (DCC), solid support | 2-(2,4-Dimethylphenylamino)-2-thiazoline |

| Desulfurization to Urea | Hydrogen peroxide (H₂O₂), room temperature | 1-(2,4-Dimethylphenyl)-3-(2-hydroxyethyl)urea |

| Desulfurization to Guanidine | Mercuric oxide (HgO), amine (R-NH₂) | N-(2,4-Dimethylphenyl)-N'-(2-hydroxyethyl)-N''-alkylguanidine |

Modifications of the Aryl Moiety

The 2,4-dimethylphenyl ring is susceptible to electrophilic aromatic substitution, and the methyl groups can undergo oxidation under specific conditions.

Electrophilic Aromatic Substitution: The amino group of the thiourea, being an activating group, directs incoming electrophiles to the ortho and para positions of the aromatic ring that are not already substituted. In the case of the 2,4-dimethylphenyl group, the remaining open positions (3, 5, and 6) are available for substitution. Halogenation is a common example of such a reaction. For instance, bromination of 2,4-dimethylaniline with N-bromosuccinimide has been shown to yield the ortho-brominated derivative. nih.gov Similar reactivity can be expected for the target thiourea compound. Nitration is another possible electrophilic aromatic substitution reaction.

Oxidation of Methyl Groups: The methyl groups attached to the aromatic ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate, typically under heating. lookchem.com The selective oxidation of one methyl group over the other may be challenging and could lead to a mixture of products.

Table 3: Examples of Modifications of the Aryl Moiety

| Transformation | Reagents and Conditions | Product |

| Halogenation (Bromination) | N-Bromosuccinimide (NBS), CCl₄, reflux | 1-(5-Bromo-2,4-dimethylphenyl)-3-(2-hydroxyethyl)thiourea |

| Nitration | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄), 0 °C | 1-(2,4-Dimethyl-5-nitrophenyl)-3-(2-hydroxyethyl)thiourea |

| Oxidation of Methyl Groups | Potassium permanganate (KMnO₄), pyridine, water, heat | 4-[(3-(2-Hydroxyethyl)thioureido)methyl]isophthalic acid |

Coordination Chemistry and Metal Complexation

Ligand Properties of 1-(2,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea

The coordination behavior of this compound is governed by the presence of sulfur, nitrogen, and oxygen atoms, each with lone pairs of electrons available for donation to a metal center.

This compound features three types of potential donor atoms, imparting a versatile character to the molecule as a ligand. semanticscholar.org

Sulfur: The thiocarbonyl group (C=S) contains a soft donor sulfur atom, which is the most common coordination site in thiourea-based ligands. mdpi.com Its preference for soft metal ions makes it a primary binding site for transition metals like platinum, palladium, gold, and silver. Coordination through the sulfur atom is confirmed by a shift in the ν(C=S) stretching frequency in the infrared spectra of the resulting metal complexes. mdpi.com

Nitrogen: The molecule contains two nitrogen atoms within its thiourea (B124793) backbone. These nitrogen atoms are harder donor sites compared to sulfur. Coordination can occur through one of the nitrogen atoms, often following deprotonation, leading to the formation of a stable chelate ring. mdpi.com Spectroscopic evidence, such as the disappearance of the N-H proton signal in ¹H NMR spectra, can confirm the involvement of nitrogen in complexation. mdpi.com

Oxygen: The hydroxyl (-OH) group on the ethyl chain provides a hard oxygen donor atom. This site can participate in coordination, particularly with harder metal ions or when sterically favored. The involvement of the oxygen atom can create a larger chelate ring, adding stability to the complex. The presence of the OH-group has been noted to have a positive impact on the ligand's binding ability in related systems. enamine.netresearchgate.net

The presence of multiple donor sites allows this compound to exhibit various coordination modes. Thiourea derivatives are well-documented to act as either monodentate or polydentate ligands. semanticscholar.orgmdpi.com

Monodentate Coordination: The most frequent mode of coordination is monodentate, occurring through the sulfur atom (κ¹S). This is common in complexes where other ancillary ligands satisfy the metal's coordination number. mdpi.com

Bidentate Chelation: The ligand can act as a bidentate chelating agent. Common chelation modes for similar N-aryl, N'-hydroxyalkyl thioureas include:

S,N-Chelation: Coordination through the sulfur and one of the nitrogen atoms to form a stable chelate ring. This mode is often observed after the deprotonation of the nitrogen atom. mdpi.com

S,O-Chelation: Coordination involving the sulfur and the hydroxyl oxygen atom. In the analogous ligand 1-allyl-3-(2-hydroxyethyl)thiourea, bidentate coordination has been observed to form stable six-membered chelate metallocycles with palladium(II) and platinum(II). enamine.netresearchgate.net

Bridging Coordination: Thiourea ligands can also act as bridging ligands, linking two metal centers, typically through the sulfur atom. mdpi.com

Synthesis of Metal Complexes

The synthesis of metal complexes with thiourea derivatives is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. materialsciencejournal.org The reaction conditions, stoichiometry, and the nature of the metal precursor influence the final product. A general synthetic route involves dissolving the thiourea ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the metal salt (e.g., NiCl₂, CuCl₂, K₂[PtCl₄]). enamine.netmaterialsciencejournal.org The mixture is typically stirred for a period ranging from one to several hours at room temperature or under reflux to yield the complex, which may precipitate from the solution. materialsciencejournal.org

Thiourea derivatives are known to form complexes with a wide range of d-block transition metals. While specific studies on this compound are limited, extensive research on analogous compounds confirms complexation with ions such as Cu(II), Ni(II), Zn(II), Au(I), Ag(I), Pt(II), Pd(II), and Hg(II). mdpi.comenamine.netnih.gov The synthesis of gold and silver complexes, for example, can be carried out by reacting the thiourea ligand with metal precursors like [M(OTf)(PPh₃)] (where M = Ag, Au). nih.gov Similarly, platinum and palladium complexes of the related 1-allyl-3-(2-hydroxyethyl)thiourea were successfully synthesized using [MCl₄]²⁻ (M = Pd, Pt) as the metal source. enamine.netresearchgate.net

The identity of the transition metal ion plays a critical role in determining the stoichiometry and the preferred coordination geometry of the resulting complex. Different metal ions have distinct coordination number preferences, ionic radii, and electronic configurations (as described by Hard-Soft Acid-Base theory), which dictates the structure of the final product. enamine.netnih.gov

For instance, studies on analogous thiourea ligands have revealed diverse structural outcomes:

Palladium(II) and Platinum(II): These d⁸ metals typically favor a square planar geometry. Complexes with 1-allyl-3-(2-hydroxyethyl)thiourea adopt a 1:1 metal-to-ligand ratio, forming neutral complexes of the type [M(Ligand)X₂] (where X = Cl⁻, Br⁻, I⁻). enamine.netresearchgate.net

Nickel(II): This d⁸ metal is flexible in its coordination geometry, forming both square planar and tetrahedral complexes. With N-aryl thioureas, Ni(II) has been observed to form 1:2 metal-to-ligand complexes that are tetra-coordinated and possess a square planar geometry. materialsciencejournal.orgresearchgate.net

Silver(I) and Gold(I): These d¹⁰ metals show distinct coordination preferences. In complexes with a phosphine-thiourea ligand, Ag(I) tends towards higher coordination numbers, forming a chelate with both phosphorus and sulfur atoms. In contrast, Au(I) often forms linear, two-coordinate complexes, binding to only one donor atom of the ligand. nih.govresearchgate.net

The following table summarizes observed stoichiometries and geometries for complexes with analogous thiourea ligands.

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Common Geometry | Example with Analogous Ligand | Reference |

|---|---|---|---|---|

| Pd(II) | 1:1 or 1:2 | Square Planar | [Pd(1-allyl-3-(2-hydroxyethyl)thiourea)Cl₂] | enamine.netresearchgate.net |

| Pt(II) | 1:1 or 1:2 | Square Planar | [Pt(1-allyl-3-(2-hydroxyethyl)thiourea)Cl₂] | enamine.netresearchgate.net |

| Ni(II) | 1:2 | Square Planar | [Ni(N-phenyl-N'-[2-phenoyl]thiourea)₂] | materialsciencejournal.orgresearchgate.net |

| Cu(II) | 1:2 | Square Planar / Distorted Tetrahedral | [CuCl₂(N-Phenylmorpholine-4-carbothioamide)₂] | mdpi.com |

| Ag(I) | 1:1 or 1:2 | Tetrahedral / Trigonal Planar | [Ag(PPh₃)(phosphine-thiourea)]OTf | nih.govresearchgate.net |

| Au(I) | 1:1 or 1:2 | Linear | [Au(PPh₃)(phosphine-thiourea)]OTf | nih.govresearchgate.net |

Ancillary, or co-ligands, are ligands other than the primary thiourea molecule that are part of the metal's coordination sphere. They are crucial in stabilizing the complex and can significantly influence its final structure, stoichiometry, and reactivity.

Halide Ions: Simple anionic ligands like chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻) frequently act as ancillary ligands, completing the coordination sphere of the metal. In the square planar Pd(II) and Pt(II) complexes mentioned earlier, two halide ions occupy coordination sites. enamine.netresearchgate.net

In-depth Analysis of Metal Complexes of this compound Remains an Area for Future Research

A thorough review of available scientific literature reveals a notable gap in the specific study of the coordination chemistry of the compound this compound. While the broader class of N-aryl, N'-hydroxyalkylthioureas and other substituted thiourea derivatives has been extensively investigated for their ability to form complexes with a variety of metal ions, detailed experimental data and dedicated studies focusing solely on the metal complexes of this particular ligand are not present in the surveyed literature.

The general field of thiourea coordination chemistry is rich and well-documented. These versatile ligands can coordinate to metal centers in various modes, primarily through the soft sulfur donor atom or by chelating through multiple donor sites, such as sulfur, nitrogen, and oxygen. The specific coordination behavior is influenced by factors like the nature of the metal ion, the substituents on the thiourea backbone, reaction conditions, and the presence of co-ligands.

However, to construct a scientifically rigorous article detailing the specific characterization and structural diversity of metal complexes of this compound, specific empirical data is essential. This would include:

Spectroscopic Data: Precise shifts in FTIR bands (e.g., ν(C=S), ν(N-H), ν(O-H)) upon coordination, and specific chemical shift changes in ¹H and ¹³C NMR spectra to confirm the binding sites.

Elemental Analysis: Found percentages of Carbon, Hydrogen, Nitrogen, and Sulfur for synthesized complexes to confirm their stoichiometry.

Magnetic Susceptibility: Measured magnetic moments (in Bohr magnetons) for paramagnetic complexes (e.g., with Co(II), Ni(II), Cu(II)) to provide insight into their geometry and electronic structure.

Without such dedicated research on this compound, any discussion on its coordination chemistry would be purely speculative, relying on analogies to similar but distinct compounds. This would not meet the required standard of scientific accuracy for a focused analysis.

Therefore, the synthesis and comprehensive characterization of metal complexes with this compound represent a clear and open avenue for future research in the field of coordination chemistry. Such studies would be valuable in elucidating how the specific combination of the 2,4-dimethylphenyl and 2-hydroxyethyl substituents influences the ligand's electronic and steric properties and, consequently, its coordination behavior and the properties of the resulting metal complexes.

Coordination Modes and Structural Diversity of Metal Complexes

Polymeric Architectures in Solid State

The solid-state structures of metal complexes containing this compound are significantly influenced by supramolecular interactions, which can lead to the formation of extended polymeric architectures. While monomeric complexes can occur, the presence of hydrogen bond donors (N-H and O-H groups) and acceptors (S=C and O-H groups) on the ligand facilitates the assembly of molecules into higher-order structures. rsc.org

The formation of polymeric chains is a known phenomenon in the coordination chemistry of related thiourea derivatives. For instance, mercury(II) complexes with furoylthiourea ligands have been shown to form polymeric chains where the metal centers are bridged by chloride ions. epa.gov In such structures, the thiourea ligand coordinates to the metal via its sulfur atom, while intermolecular hydrogen bonds involving the ligand are responsible for the packing of these polymeric chains into a three-dimensional framework. epa.govresearchgate.net

In complexes of this compound, the hydroxyl group of the hydroxyethyl (B10761427) moiety is a key player in directing the supramolecular assembly. Crystal structures of analogous compounds, such as 3,3-bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea, demonstrate that hydroxyl groups readily participate in both hydroxyl-O—H···O(hydroxyl) and hydroxyl-O—H···S(thione) hydrogen bonds. researchgate.netsunway.edu.my These interactions are critical in linking individual complex units, often resulting in the formation of extensive 2D supramolecular layers. researchgate.netsunway.edu.my Similarly, the N-H groups of the thiourea backbone are capable of forming strong N—H···S and N—H···O hydrogen bonds, which link molecules into well-defined networks, such as dimers with R²₂(8) motifs or chains with R²₂(12) motifs. nih.gov

The combination of metal-ligand coordination, bridging co-ligands (e.g., halides), and extensive hydrogen bonding networks involving the N-H and O-H functionalities dictates the final polymeric architecture. These non-covalent interactions guide the self-assembly process, leading to robust one-, two-, or three-dimensional coordination polymers in the solid state. mdpi.com

Table 1: Hydrogen Bonding Patterns in Related Thiourea Crystal Structures

| Compound | Hydrogen Bond Type | Motif/Resulting Structure | Reference |

| 3-Acetyl-1-(2,4-dimethylphenyl)thiourea | N—H···S | R²₂(8) motif | nih.gov |

| 3-Acetyl-1-(2,4-dimethylphenyl)thiourea | N—H···O | R²₂(12) motif | nih.gov |

| 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea | O—H···O (hydroxyl) | Supramolecular layer | researchgate.netsunway.edu.my |

| 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea | O—H···S (thione) | Supramolecular layer | researchgate.netsunway.edu.my |

| catena-poly{[(1-(2-furoyl)-3-bencylthiourea-κS)chloromercury(II)]-μ-chloro} | Intermolecular H-bonds | Packing of polymeric chains into 3D framework | epa.govresearchgate.net |

Conformational Flexibility within Coordinated Ligands

The orientation of the 2,4-dimethylphenyl ring with respect to the thiourea core is a major conformational feature. In the crystal structure of the closely related 3-acetyl-1-(2,4-dimethylphenyl)thiourea, the side chain is significantly twisted relative to the phenyl ring, with C—C—N—C torsion angles of -76.98 (21)° and 105.91 (19)°. nih.gov This twisting minimizes steric hindrance between the ortho-methyl group on the phenyl ring and the thiourea backbone. The dihedral angle between the phenyl ring and the thiourea side chain in this analogue is 77.5 (1)°. nih.gov A similar twisted conformation is expected in metal complexes of this compound.

The thiourea moiety itself has characteristic conformational preferences. The two N—H bonds often adopt an anti conformation relative to each other. nih.govnih.gov Furthermore, the conformation around the C(S)—N(H-aryl) bond is notable; in related structures, the N—H bond is observed to be anti to the ortho-methyl group of the dimethylphenyl ring. nih.gov

Table 2: Selected Torsion and Dihedral Angles in an Analogous Thiourea Compound*

| Parameter | Torsion/Dihedral Angle | Value (°) |

| Torsion Angle | C2—C1—N1—C7 | -76.98 (21) |

| Torsion Angle | C6—C1—N1—C7 | 105.91 (19) |

| Dihedral Angle | Phenyl ring vs. Side chain | 77.5 (1) |

*Data from the crystal structure of 3-Acetyl-1-(2,4-dimethylphenyl)thiourea. nih.gov

Structural Elucidation and Conformational Analysis

X-ray Crystallography of the Compound and its Metal Complexes

While the crystal structure of 1-(2,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea itself is not available, the crystallographic analysis of analogous compounds and their metal complexes provides significant insight. Thiourea (B124793) derivatives are well-known for their ability to coordinate with metal ions, typically through the sulfur atom, but sometimes involving nitrogen or other functional groups as well. mdpi.com For example, mononuclear π-complexes of palladium(II) and platinum(II) have been synthesized with 1-allyl-3-(2-hydroxyethyl)thiourea, where the ligand coordinates in a bidentate manner. bohrium.com It is expected that this compound would also form stable complexes with various transition metals.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Without a solved crystal structure for the title compound, exact bond lengths and angles cannot be provided. However, data from analogous structures, such as 3-Acetyl-1-(2,4-dimethylphenyl)thiourea, can serve as a useful reference. nih.gov In this related molecule, the C=S bond length and the angles around the thiourea core are typical for this class of compounds. It is anticipated that the bond lengths and angles in this compound would be similar.

| Bond | Expected Length (Å) |

|---|---|

| C=S | ~1.68 |

| C-N(phenyl) | ~1.33 |

| C-N(ethyl) | ~1.34 |

| C(phenyl)-N | ~1.43 |

| C(ethyl)-N | ~1.46 |

| C-O | ~1.42 |

| Angle | Expected Value (°) |

|---|---|

| N-C-N | ~117 |

| N-C=S | ~121-122 |

| C-N-C | ~125-128 |

| N-C-C | ~111 |

| C-C-O | ~109 |

Intermolecular Interactions and Hydrogen Bonding Networks

Thiourea derivatives are excellent hydrogen bond donors and acceptors. The N-H groups of the thiourea backbone are effective hydrogen bond donors, while the sulfur atom and, in this case, the oxygen atom of the hydroxyethyl (B10761427) group, act as acceptors.

It is highly probable that the crystal structure of this compound would be dominated by a network of intermolecular hydrogen bonds. Common motifs observed in related structures include centrosymmetric dimers formed through N-H···S interactions. nih.gov Furthermore, the hydroxyl group is expected to participate actively in the hydrogen-bonding network, likely forming O-H···S or O-H···O interactions, which would link the molecules into chains or sheets. researchgate.net Intramolecular hydrogen bonds, such as N-H···O between the thiourea N-H and the hydroxyl oxygen, are also a possibility and would influence the conformation of the hydroxyethyl side chain.

Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This analysis is performed on crystallographic information files (CIFs). As no such file exists for the title compound, a Hirshfeld analysis cannot be performed.

Conformational Preferences and Rotational Barriers

The conformation of this compound is determined by the rotation around several key single bonds, including the C(phenyl)-N bond, the C(thiocarbonyl)-N bonds, and the bonds within the hydroxyethyl side chain.

Analysis of Molecular Conformations in Different States

In the solid state, the molecule is expected to adopt a conformation that optimizes crystal packing and maximizes hydrogen bonding. The thiourea unit itself generally prefers a planar or near-planar geometry. The orientation of the N-H bonds is typically anti to each other. nih.gov The conformation of the hydroxyethyl group will be influenced by the potential for intramolecular hydrogen bonding and by the packing forces in the crystal. Computational studies on related structures have shown that the experimental solid-state structure is often close to the geometry-optimized structure calculated for the gas phase. researchgate.net

Influence of Substitution on Conformational Landscape

The substitution pattern on the phenyl ring significantly impacts the molecule's conformation. The presence of a methyl group at the ortho position (C2) of the phenyl ring introduces considerable steric strain. This forces the phenyl ring to rotate out of the plane of the thiourea group, resulting in a large dihedral angle as noted previously. This twisting is a common feature in N-aryl thioureas with ortho substituents. The electronic nature of the substituents also plays a role, but in this case, the steric effect of the ortho-methyl group is likely the dominant factor in determining the rotational barrier around the C(phenyl)-N bond. The hydroxyethyl group, being flexible, can adopt various conformations to accommodate the crystal packing environment and participate in different hydrogen bonding schemes.

Theoretical and Computational Investigations on this compound Remain Elusive

Despite a comprehensive search of scientific literature, detailed theoretical and computational studies focusing specifically on the chemical compound this compound are not publicly available. Therefore, the generation of an in-depth article covering the quantum chemical calculations and molecular dynamics simulations as requested is not possible at this time.

Extensive searches for published research on the Density Functional Theory (DFT) studies, including geometry optimization, energetic profiles, electronic structure analysis (such as HOMO-LUMO energies and Molecular Electrostatic Potential), and Natural Bonding Orbital (NBO) analysis for this compound, have yielded no specific results. Similarly, information regarding Molecular Dynamics (MD) simulations to investigate its dynamic behavior, solvent effects, or adsorption phenomena is absent from the available scientific databases.

While computational studies have been conducted on other structurally related thiourea derivatives, the strict requirement to focus solely on this compound prevents the inclusion of such data. The unique substitution pattern of this specific molecule means that extrapolating data from other compounds would not provide the scientifically accurate and specific information required for the requested article.

This lack of specific research data highlights a potential area for future investigation within the field of computational chemistry. The synthesis and theoretical analysis of this compound could offer valuable insights into the structure-property relationships of substituted thioureas.

Researchers interested in this particular molecule would need to perform original computational studies to generate the data necessary to fulfill the outlined sections. Such work would involve:

Quantum Chemical Calculations: Utilizing methods like DFT to determine the most stable three-dimensional structure of the molecule, calculate its electronic properties, and analyze the nature of its chemical bonds.

Molecular Dynamics Simulations: Simulating the movement of the molecule over time to understand its behavior in different environments, such as in various solvents or near a surface, to study its dynamic properties and potential for adsorption.

Until such studies are performed and published, a detailed and scientifically accurate article on the theoretical and computational investigations of this compound cannot be written.

Theoretical and Computational Investigations

Ligand–Metal Interaction Modeling

Computational Assessment of Coordination Affinity

No published data is available for this specific compound.

Understanding Electronic Contributions to Metal-Ligand Bonding

No published data is available for this specific compound.

Exploration of Diverse Research Applications

Catalysis and Organocatalysis

Thiourea (B124793) derivatives are recognized for their utility as catalysts, capable of activating substrates through hydrogen bonding. This has led to their use in both organocatalysis and as ligands in metal-catalyzed reactions.

Role as Ligands in Transition Metal-Catalyzed Reactions (e.g., Cross-Coupling, Transfer Hydrogenation)

Thiourea molecules, possessing soft sulfur and hard nitrogen donor atoms, are capable of coordinating with a variety of metals. researchgate.net This makes them versatile ligands for transition metal catalysts. Although specific studies detailing the use of 1-(2,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea as a ligand in transition metal-catalyzed reactions like cross-coupling or transfer hydrogenation are not prominent in the surveyed literature, the general class of thioureas is known to participate in such catalytic systems. Their ability to form stable complexes with metals is crucial for these applications. researchgate.net Palladium-catalyzed cross-coupling reactions, for instance, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds and represent a key area where novel ligands are continuously explored.

Organocatalytic Applications

Thioureas are a cornerstone of organocatalysis, primarily due to the ability of their N-H protons to act as hydrogen-bond donors. This interaction activates electrophiles, making them more susceptible to nucleophilic attack. Bifunctional thiourea catalysts, which contain both a hydrogen-bond donor (the thiourea moiety) and a basic site (often an amine), are particularly effective in a wide range of asymmetric reactions. While direct organocatalytic applications of this compound have not been specifically reported, the structural motifs it contains—a hydrogen-bonding thiourea core and a hydroxyl group that could potentially interact with substrates—are characteristic of molecules designed for organocatalysis.

Material Science and Sensor Development

In material science, thiourea derivatives are investigated for their utility in creating functional materials, from sensors to protective coatings.

Development of Chromogenic Sensors

Thiourea-based compounds are widely employed in the design of chromogenic or colorimetric sensors, especially for anions. The sensing mechanism relies on the hydrogen-bonding interaction between the thiourea N-H protons and the target anion. This interaction can perturb the electronic structure of an attached chromophore (a colored or color-generating group), leading to a visible color change. nih.govmdpi.com For example, a recently developed sensor incorporating nitrophenyl thiourea groups demonstrated selective colorimetric detection of sulfate, fluoride, and acetate (B1210297) anions. nih.govmdpi.com Upon binding, the sensor's solution changed from colorless to yellow or yellowish, allowing for "naked-eye" detection. nih.govmdpi.com Although no specific chromogenic sensor based on this compound has been described, its structure provides the necessary thiourea group for anion binding.

Table 1: Example of Anion Sensing by a Thiourea-Based Chromogenic Sensor * This table presents illustrative data for a nitrophenyl thiourea-modified sensor to demonstrate typical findings in this research area. Data is not specific to this compound.

| Analyte (Anion) | Color Change | Detection Method |

| Sulfate (SO₄²⁻) | Colorless to Yellowish | Visual & UV-Vis Spectroscopy |

| Fluoride (F⁻) | Colorless to Yellow | Visual & UV-Vis Spectroscopy |

| Acetate (AcO⁻) | Colorless to Yellowish | Visual & UV-Vis Spectroscopy |

| Chloride (Cl⁻) | No significant change | Visual & UV-Vis Spectroscopy |

| Bromide (Br⁻) | No significant change | Visual & UV-Vis Spectroscopy |

Corrosion Inhibition Mechanisms and Performance

Thiourea and its derivatives are effective corrosion inhibitors for various metals in acidic environments. jmaterenvironsci.comresearchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface. The sulfur and nitrogen atoms, with their lone pairs of electrons, can coordinate with the metal, forming a protective film that isolates the metal from the corrosive medium. jmaterenvironsci.comresearchgate.net This adsorption can block both anodic (metal dissolution) and cathodic (hydrogen evolution) sites. The effectiveness of a thiourea derivative as a corrosion inhibitor depends on its chemical structure, the nature of the metal, and the corrosive environment. researchgate.net While performance data for this compound is not available, its molecular structure containing N and S heteroatoms makes it a plausible candidate for corrosion inhibition applications. jmaterenvironsci.com

Table 2: Illustrative Corrosion Inhibition Data for Thiourea Derivatives on Aluminum in NaOH * This table shows representative data for thiourea and phenyl thiourea to exemplify how inhibitor performance is measured. Data is not specific to this compound.

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |

| Thiourea | 0.01 | 75.8 |

| Thiourea | 0.05 | 85.2 |

| Phenyl Thiourea | 0.01 | 80.1 |

| Phenyl Thiourea | 0.05 | 90.5 |

Integration into Polymer Systems

Thiourea derivatives can be integrated into polymer systems for various purposes. One notable application is in redox initiator systems for polymerization, particularly in dental materials. mdpi.com In two-component methacrylate-based composites, a thiourea derivative can act as a reducing agent in combination with an oxidizing agent (like a peroxide) and a metal salt catalyst. This system generates free radicals that initiate the polymerization and curing of the material. mdpi.com The hydroxyethyl (B10761427) group in this compound could potentially be used to covalently incorporate the molecule into a polymer backbone, for example, in the synthesis of polyurethanes or polyesters, thereby modifying the final properties of the polymer. However, specific studies detailing such integrations have not been found.

Supramolecular Assembly and Crystal Engineering

Research detailing the supramolecular assembly and crystal engineering of this compound has not been identified in the provided search results. Studies on similar thiourea derivatives often reveal complex hydrogen-bonding networks that dictate their solid-state structures. nih.govnih.govresearchgate.net Typically, the N-H and O-H groups act as hydrogen bond donors, while the sulfur and oxygen atoms act as acceptors, leading to the formation of dimers, chains, or layered structures. researchgate.netsunway.edu.my

Design of Hydrogen-Bonded Frameworks

There is no specific information available on the design of hydrogen-bonded frameworks utilizing this compound. The design of such frameworks depends on the interplay between the various functional groups within the molecule, including the hydroxyethyl, thiourea, and dimethylphenyl moieties, which would influence the formation of specific intermolecular hydrogen bonds like N-H···S, N-H···O, and O-H···S. nih.govresearchgate.net

Role in Non-Covalent Interactions within Crystals

A detailed analysis of the non-covalent interactions within crystals of this compound is not available. In related compounds, non-covalent interactions such as hydrogen bonding and van der Waals forces are crucial in determining the crystal packing. mdpi.com Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts, but such an analysis has not been found for this specific compound. researchgate.netsunway.edu.my

Molecular Interaction Studies with Biological Macromolecules (Theoretical/Computational Focus Only)

While computational studies are frequently performed on thiourea derivatives to explore their potential as therapeutic agents, mdpi.comsemanticscholar.org specific molecular docking and interaction studies for this compound with biological macromolecules like enzymes are not described in the available literature.

Computational Docking Studies with Protein Binding Sites (e.g., Enzymes)

No computational docking studies have been found that specifically investigate the binding of this compound to protein active sites. Such studies are critical for predicting the binding affinity and potential inhibitory activity of a compound against a biological target. semanticscholar.orgnih.govfarmaciajournal.com For other thiourea derivatives, docking has been used to explore interactions with enzymes like urease and various kinases. mdpi.comksu.edu.tr

Analysis of Binding Poses and Interaction Energetics

Without docking studies, there is no information on the potential binding poses or the interaction energetics of this compound with any protein target. This analysis typically involves identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and amino acid residues in the binding pocket and calculating the binding energy to estimate the stability of the complex. u-strasbg.frnih.gov

Structure-Activity Relationship (SAR) Studies based on Computational Models

No computational model-based Structure-Activity Relationship (SAR) studies for this compound are available. SAR studies correlate the structural features of a series of compounds with their biological activity to guide the design of more potent molecules. nih.govjocpr.com These studies require biological activity data and computational models for a series of related compounds, which are not available for this specific thiourea derivative. sciencepublishinggroup.com

Future Research Trajectories

Advancements in Asymmetric Synthesis of Substituted Thioureas

The development of chiral organocatalysts has become a cornerstone of modern organic synthesis, and chiral thioureas are prominent players in this field. nih.govmdpi.com Future research should focus on developing synthetic routes to enantiomerically pure analogs of 1-(2,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea. While the parent compound is achiral, introducing chirality is key to unlocking its potential in asymmetric catalysis.

Prospective synthetic strategies could involve two main approaches:

Chiral Amine Precursors: The synthesis could be adapted by replacing the achiral ethanolamine (B43304) with a chiral amino alcohol, such as (S)-2-amino-1-propanol or L-phenylglycinol. This would embed chirality directly into the molecular backbone. acs.org

Catalytic Asymmetric Synthesis: N-Heterocyclic carbenes (NHCs) have emerged as powerful catalysts for the desymmetrizative amidation of axially prochiral biaryl dialdehydes, providing a novel route to axially chiral thioureas. chemrxiv.org This strategy could be explored to create atropisomers, where the dimethylphenyl ring's rotation is restricted.

The most common method for synthesizing thioureas involves the reaction of an isothiocyanate with an amine. nih.govmdpi.com Future work could optimize this reaction for chiral derivatives of the target compound, employing various catalysts to achieve high enantioselectivity. chiralpedia.com

Table 1: Potential Catalytic Systems for Asymmetric Synthesis of Chiral Thiourea (B124793) Analogs

| Catalyst Type | Reaction | Potential Advantage for Target Compound | Key Reference |

|---|---|---|---|

| Cinchona Alkaloids | Michael Addition/Cyclization | High stereocontrol and applicability to a wide range of substrates. | mdpi.comnih.gov |

| N-Heterocyclic Carbenes (NHCs) | Desymmetrizative Amidation | Access to novel, NH-free axially chiral thioureas. | chemrxiv.org |

Design of Novel Multi-Functional Metal-Organic Frameworks (MOFs) Utilizing the Compound

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.netuantwerpen.be The incorporation of functional groups into these ligands can impart specific properties for applications in gas storage, separation, catalysis, and sensing. researchgate.netresearchgate.net Thiourea-functionalized MOFs have gained significant attention due to the group's strong hydrogen-bonding capabilities and ability to coordinate with metals. researchgate.net

This compound is an excellent candidate for use as a functional organic linker in MOF synthesis.

The hydroxyethyl (B10761427) group can serve as a coordination site for metal ions, directly participating in the framework's construction.

The thiourea moiety can act as a hydrogen-bond donor, functionalizing the pores of the MOF. This feature is highly desirable for selective guest adsorption and heterogeneous catalysis. researchgate.net

The dimethylphenyl group provides steric bulk, which can be used to tune the pore size and environment within the MOF.

Future research could explore both direct synthesis (self-assembly of the ligand with metal ions) and post-synthetic modification, where the compound is grafted onto a pre-existing MOF, such as MIL-101(Cr) or UiO-66. researchgate.netbohrium.com Such novel MOFs could be designed for targeted applications like CO2 capture or as heterogeneous catalysts for fine chemical synthesis.

Table 2: Potential MOF Applications Using this compound as a Ligand

| MOF Family | Metal Ion | Potential Application | Rationale | Key Reference |

|---|---|---|---|---|

| MIL-101 | Cr(III) | Heterogeneous Catalysis | Thiourea moiety acts as a hydrogen-bond-donating catalyst site. | researchgate.net |

| ZIF | Zn(II), Co(II) | Gas Separation/Sensing | Functionalized pores can offer selective interactions with specific gas molecules. | researchgate.net |

Exploration of Compound-Mediated Advanced Catalytic Systems

Thiourea derivatives are highly effective organocatalysts that activate electrophiles through hydrogen bonding. rsc.orgwikipedia.org The development of bifunctional thioureas, which possess both a hydrogen-bond donor (the thiourea) and a Lewis basic site (e.g., an amine), allows for the simultaneous activation of both the electrophile and the nucleophile, mimicking enzymatic catalysis. nih.govrsc.org

The structure of this compound, with its hydroxyethyl group, is primed for exploration in bifunctional and supramolecular catalysis. nih.govmdpi.com Chiral versions of this compound could be powerful catalysts for a range of asymmetric reactions. semanticscholar.orgjst.go.jp

Future research should investigate the catalytic activity of this compound and its chiral analogues in key organic transformations:

Michael Additions: A classic reaction for testing bifunctional thiourea catalysts, where the thiourea activates the nitroolefin and the basic site activates the malonate nucleophile. nih.govlibretexts.org

Aza-Henry Reactions: The enantioselective addition of nitroalkanes to imines to form chiral β-nitroamines, which are valuable synthetic intermediates. acs.orgnih.gov

Petasis-Type Reactions: Multifunctional thioureas bearing an amino alcohol moiety have been shown to effectively catalyze the addition of organoboronic acids to quinolinium salts. nih.govjst.go.jp

The non-covalent, specific interactions characteristic of supramolecular catalysis could also be harnessed, where the catalyst and substrates form a well-defined, reactive assembly. researchgate.netresearchgate.net

Table 3: Prospective Asymmetric Reactions for Catalysis by Chiral Analogs

| Reaction Type | Substrates | Product Type | Potential Advantage | Key Reference |

|---|---|---|---|---|

| Michael Addition | Nitroolefins, 1,3-Dicarbonyls | γ-Nitrocarbonyl Compounds | High enantioselectivity through dual activation. | nih.govmdpi.com |

| Aza-Henry Reaction | N-Boc Ketimines, Nitroalkanes | Chiral β-Nitroamines | Access to precursors for chiral diamines. | acs.orgjst.go.jp |

| Strecker Synthesis | Imines, HCN | α-Aminonitriles | Synthesis of α-amino acid precursors. | libretexts.org |

Development of High-Performance Analytical Reagents and Sensors

The ability of the thiourea moiety to bind with various metal ions and anions makes its derivatives ideal candidates for chemosensors. nih.govannexechem.com The interaction, often through the sulfur and nitrogen atoms, can be transduced into a measurable optical signal (color change or fluorescence) by attaching a chromophore or fluorophore to the thiourea scaffold. researchgate.netresearchgate.net

This compound could serve as a foundational structure for a new class of high-performance sensors. The dimethylphenyl ring is readily functionalized with signaling units, while the thiourea group provides the binding site. Research should be directed towards designing and synthesizing derivatives for the selective detection of environmentally and biologically important analytes.

Key research trajectories include:

Colorimetric Sensors: Developing derivatives that produce a distinct, visible color change upon binding to a specific ion, enabling naked-eye detection. researchgate.net

Fluorescent "Turn-On"/"Turn-Off" Sensors: Creating sensors where the fluorescence is either activated or quenched upon analyte binding, offering high sensitivity. nih.gov These have shown particular promise for detecting heavy metal ions like Hg(II), Zn(II), and Cd(II). acs.org

Dual-Mode Sensing: Designing sensors that provide both a colorimetric and fluorescent response, enhancing detection reliability. nih.gov

Table 4: Potential Sensing Applications for Functionalized Derivatives

| Target Analyte | Sensing Type | Potential Signaling Moiety | Rationale for Selectivity | Key Reference |

|---|---|---|---|---|

| Mercury (Hg²⁺) | Fluorescent, Colorimetric | Naphthalimide, Rhodamine | Soft-soft interaction between sulfur and Hg²⁺. | acs.org |

| Copper (Cu²⁺) | Colorimetric | Schiff base derivatives | Strong chelation with N and S atoms. | researchgate.net |

| Cyanide (CN⁻) | Colorimetric | p-Nitrophenyl group | Hydrogen bonding and deprotonation mechanism. | nih.gov |

Application of Advanced Computational Methods for Predictive Design

Computational chemistry provides powerful tools for understanding molecular behavior and rationally designing new functional molecules, thereby reducing trial-and-error experimentation. rsc.org Methods like Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) studies, and molecular dynamics (MD) simulations are increasingly applied to thiourea derivatives. farmaciajournal.comnih.govresearchgate.net

For this compound, computational methods can accelerate its development in all the aforementioned areas.

Catalyst Design: DFT calculations can be used to model the transition states of catalyzed reactions, elucidating the mechanism and the origins of stereoselectivity. rsc.orgresearchgate.net This insight allows for the rational design of more efficient and selective chiral catalysts. acs.orgnih.gov

MOF Simulation: Grand Canonical Monte Carlo (GCMC) simulations can predict the adsorption properties of gases in hypothetical MOFs constructed from the thiourea ligand, guiding synthetic efforts toward materials with optimal performance for specific applications like carbon capture.

Sensor Development: DFT can model the binding interactions between the thiourea sensor and various analytes, helping to predict selectivity. sciensage.inforesearchgate.net MD simulations can explore the conformational changes upon binding that lead to a fluorescent or colorimetric response.

QSAR Studies: If a series of derivatives are synthesized and tested for a particular activity (e.g., catalytic efficiency or sensing ability), QSAR models can be built to correlate molecular descriptors (e.g., electronic and steric properties) with performance, enabling the prediction of optimal structures. farmaciajournal.comnih.govnih.govfarmaciajournal.com

Table 5: Proposed Computational Studies and Their Potential Impact

| Computational Method | Area of Application | Research Question | Expected Outcome | Key Reference |

|---|---|---|---|---|

| Density Functional Theory (DFT) | Catalysis | What is the mechanism of hydrogen-bond activation for a specific reaction? | Optimization of catalyst geometry for lower activation energy and higher enantioselectivity. | rsc.orgsciensage.info |

| Molecular Docking | Sensing | How strongly and selectively does the compound bind to different metal ions? | Prediction of the most promising analytes for sensor development. | nih.gov |

| Molecular Dynamics (MD) | MOFs | How does the ligand influence the framework's flexibility and guest diffusion? | Design of MOFs with tailored pore dynamics for specific separation tasks. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2,4-dimethylphenyl)-3-(2-hydroxyethyl)thiourea, and how does the hydroxyl group influence reaction conditions?

- Methodology : Synthesis typically involves reacting 2,4-dimethylphenyl isothiocyanate with 2-hydroxyethylamine in polar solvents (e.g., ethanol or methanol) under reflux. The hydroxyl group necessitates controlled pH (neutral to mildly acidic) to avoid side reactions, such as oxidation or esterification. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

- Key Considerations : Use of protecting groups (e.g., acetyl) for the hydroxyl moiety may improve yield in acidic/basic conditions .

Q. How can structural characterization of this compound be performed to confirm its conformation?

- Methodology :

- X-ray crystallography : Resolve crystal structure using SHELX software for refinement; assess dihedral angles between the aromatic ring and thiourea moiety (expected range: 54°–88° based on similar derivatives) .

- NMR spectroscopy : Analyze H and C signals to verify substituent positions (e.g., methyl protons at δ 2.1–2.3 ppm, thiourea NH at δ 7.7–8.0 ppm) .

- FT-IR : Confirm thiourea C=S stretch at ~1250–1300 cm and hydroxyl O-H stretch at ~3200–3400 cm .

Q. What preliminary biological activities have been reported for structurally analogous thiourea derivatives?

- Findings : Similar compounds exhibit antibacterial (e.g., Staphylococcus aureus), antifungal (e.g., Candida albicans), and anticancer (e.g., H1299 lung carcinoma) activities. The hydroxyl group may enhance solubility and membrane permeability, improving bioavailability .

- Assays : Use microdilution (MIC determination) and MTT assays for cytotoxicity screening. Compare with control derivatives lacking hydroxyl groups to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can experimental design address discrepancies in bioactivity data between in vitro and in vivo models for this compound?

- Approach :

- Solubility optimization : Use DMSO/PBS mixtures or nanoformulations to improve aqueous solubility, which may explain poor in vivo efficacy .

- Metabolic stability : Conduct hepatic microsome assays to identify rapid degradation pathways (e.g., hydroxyl group glucuronidation) .

- Synergistic studies : Test combined efficacy with FDA-approved drugs (e.g., cisplatin in cancer models) to enhance therapeutic indices .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Methods :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for target binding .

- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450, tubulin) using AutoDock Vina; validate with experimental IC values .

- Molecular Dynamics (MD) : Assess binding stability over 100-ns simulations in explicit solvent (e.g., TIP3P water model) .

Q. How do crystallographic challenges (e.g., hygroscopicity, twinning) impact structural analysis of this thiourea derivative?

- Solutions :

- Crystal stabilization : Use paraffin oil or low-temperature (100 K) data collection to mitigate hygroscopicity .

- Twinning correction : Apply SHELXL TWIN commands for refinement; utilize high-flux synchrotron sources (e.g., ESRF) for weak diffraction patterns .

- Hydrogen bonding analysis : Map 3D networks (e.g., N-H···S interactions) to explain packing stability .

Q. What statistical methods resolve contradictions in reported synthetic yields or bioactivity across studies?

- Strategies :

- Meta-analysis : Aggregate data from ≥10 independent studies; apply Fisher’s exact test to identify significant outliers .

- Reproducibility protocols : Standardize reaction conditions (solvent purity, inert atmosphere) and bioassay cell lines (e.g., ATCC-validated) .

- Multivariate analysis : Use PCA (Principal Component Analysis) to correlate substituent effects (e.g., methyl vs. methoxy groups) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.